BenchChemオンラインストアへようこそ!

Farnesyl Thiosalicylic Acid Amide

Cancer Biology Pancreatic Cancer Glioblastoma

Farnesyl Thiosalicylic Acid Amide (FTS-A, also known as FTS amide or Salirasib amide) is an orally active, small-molecule derivative of farnesyl thiosalicylic acid (FTS/Salirasib). As a Ras antagonist, it functions by reducing cellular levels of active, GTP-bound Ras (Ras-GTP), thereby disrupting downstream oncogenic signaling cascades critical for tumor cell proliferation and survival.

Molecular Formula C22H31NOS
Molecular Weight 357.6 g/mol
Cat. No. B157330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesyl Thiosalicylic Acid Amide
SynonymsFTS Amide; Salirasib Amide
Molecular FormulaC22H31NOS
Molecular Weight357.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C
InChIInChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+
InChIKeyGZTMFRUGZMZCRD-CFBAGHHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Farnesyl Thiosalicylic Acid Amide: A Differentiated Ras-GTP Inhibitor for Cancer and Inflammation Research


Farnesyl Thiosalicylic Acid Amide (FTS-A, also known as FTS amide or Salirasib amide) is an orally active, small-molecule derivative of farnesyl thiosalicylic acid (FTS/Salirasib) [1]. As a Ras antagonist, it functions by reducing cellular levels of active, GTP-bound Ras (Ras-GTP), thereby disrupting downstream oncogenic signaling cascades critical for tumor cell proliferation and survival [2]. Unlike many other Ras-pathway inhibitors, FTS-A is distinguished by a simple yet critical structural modification—an amide substitution at the carboxyl group—which confers a unique pharmacological profile .

Why Farnesyl Thiosalicylic Acid Amide Cannot Be Substituted with Generic Ras Inhibitors


The Ras signaling pathway is targeted by multiple classes of inhibitors, including farnesyltransferase inhibitors (FTIs like Tipifarnib and Lonafarnib) and geranylgeranyltransferase inhibitors (GGTIs). However, direct substitution is not scientifically valid due to divergent mechanisms of action and target profiles. FTIs and GGTIs block the post-translational prenylation of Ras and other GTPases, an upstream event [1]. In contrast, FTS and its amide derivative FTS-A act downstream by competitively dislodging already-prenylated, active Ras from its plasma membrane anchor sites, thereby directly reducing Ras-GTP levels [2]. Furthermore, within the FTS analog series, FTS-A exhibits a distinct target selectivity and significantly enhanced potency compared to the parent compound FTS, making simple interchange impossible without altering experimental outcomes [3].

Quantitative Differentiation of Farnesyl Thiosalicylic Acid Amide from Key Comparators


Enhanced Cytotoxic Potency in Cancer Cell Lines Compared to Parent Compound (FTS)

Farnesyl Thiosalicylic Acid Amide (FTS-A) demonstrates significantly enhanced potency in inhibiting tumor cell growth compared to its parent compound, FTS (Salirasib). In direct comparative assays, the amide modification resulted in a substantial reduction in IC50 values across multiple cancer cell lines .

Cancer Biology Pancreatic Cancer Glioblastoma

Superior In Vivo Tumor Growth Inhibition via Oral Administration

FTS-A exhibits robust oral activity and in vivo efficacy in mouse xenograft models. In a comparative study, oral administration of FTS-A significantly suppressed tumor growth, demonstrating a clear differentiation from the parent compound FTS, which was evaluated in a different study but at a higher dose [1].

In Vivo Pharmacology Xenograft Models Oral Bioavailability

Distinct Target Selectivity Profile with Enhanced Rap1 Inhibition

Unlike the parent compound FTS, which is primarily a Ras inhibitor, FTS-A exhibits a distinct pharmacological profile with significant activity against Rap1, a Ras-related GTPase involved in cell adhesion and immune responses. This shift in selectivity opens up unique therapeutic research avenues in inflammation [1].

Inflammation Immunology Small GTPase Signaling

Mechanistic Divergence from Farnesyltransferase Inhibitors (FTIs)

FTS-A functions by a mechanism fundamentally different from farnesyltransferase inhibitors (FTIs) like Tipifarnib and Lonafarnib. FTIs block the enzyme responsible for adding a lipid anchor to Ras, a prerequisite for its membrane localization. In contrast, FTS-A directly dislodges already prenylated and active Ras from the membrane, providing a potential advantage in cancers where alternative prenylation pathways render FTIs ineffective [1][2].

Mechanism of Action Ras Signaling Drug Discovery

Optimal Research and Industrial Application Scenarios for Farnesyl Thiosalicylic Acid Amide


Validating Ras Dependency in K-Ras Mutant Pancreatic Cancer Models

Given its demonstrated potency in Panc-1 cells (IC50 = 20 μM) and significant in vivo tumor growth inhibition (≥50%) in the same model, FTS-A is a prime tool for probing Ras oncogene addiction. Its alternative mechanism to FTIs makes it particularly valuable in K-Ras mutant settings where FTIs have shown limited clinical success [1].

Investigating Rap1-Mediated Immune Responses and Inflammation

The unique property of FTS-A as a potent dual Ras/Rap1 inhibitor distinguishes it from FTS. Its demonstrated superiority in suppressing contact sensitivity in vivo positions it as a key reagent for studying Rap1 signaling in T-cell activation, adhesion, and migration, offering a small-molecule alternative to genetic manipulation [2].

Oral Dosing Regimens in Preclinical Glioblastoma Xenograft Studies

The oral bioavailability and potent anti-tumor effect against intracranial U87 glioblastoma tumors in nude mice make FTS-A a practical choice for long-term dosing studies. This reduces the stress and variability associated with intraperitoneal injections, improving the translational relevance and data quality of preclinical brain tumor research .

Benchmarking Novel Ras Pathway Inhibitors in Comparative Studies

As a well-characterized, direct-acting Ras-GTP inhibitor with a distinct amide modification, FTS-A serves as an essential comparator compound. Researchers developing novel Ras antagonists or downstream pathway inhibitors can use FTS-A to benchmark their compounds' in vitro potency and in vivo efficacy, particularly when assessing oral bioavailability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Farnesyl Thiosalicylic Acid Amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.